molecular formula C20H17N3O3S2 B4986998 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid

2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B4986998
M. Wt: 411.5 g/mol
InChI Key: YSOFXYBTYMMOJJ-UHFFFAOYSA-N
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Description

The compound 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a heterocyclic derivative featuring a 1,4-dihydropyridine core substituted with cyano, methyl, phenylcarbamoyl, and thiophen-2-yl groups.

Properties

IUPAC Name

2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-12-17(19(26)23-13-6-3-2-4-7-13)18(15-8-5-9-27-15)14(10-21)20(22-12)28-11-16(24)25/h2-9,18,22H,11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFXYBTYMMOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)O)C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The dihydropyridine ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The cyano group and the dihydropyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Heterocyclic Compounds

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound 1,4-Dihydropyridine 3-Cyano, 6-Methyl, 5-Phenylcarbamoyl, 4-Thiophen-2-yl Sulfanylacetic acid N/A
Pyridin-2-one (1) (from ) 1,2-Dihydropyridin-2-one 4-(Dimethylamino)-phenyl, 4-Acetylphenyl, 6-Hydroxy Dicarbonitrile, Oxo group
Thiazole derivatives (from ) Thiazole Sulfamoyl, Cyanoacetamide-derived substituents Thioether, Amide
Chromene derivatives (from ) Benzopyran (Chromene) Sulfamoyl, Cyanoacetamide-derived substituents Ether, Nitrile

Key Observations :

  • The target compound shares the 1,4-dihydropyridine core with pyridin-2-ones () but differs in substituents and oxidation state.
  • The thiophen-2-yl group in the target compound is analogous to sulfur-containing heterocycles in thiazole derivatives (), which are known for antimicrobial activity.
  • Unlike chromene derivatives (), the target compound lacks fused aromatic rings but retains a sulfanyl group for reactivity.

Key Observations :

  • The synthesis of the target compound likely involves cyclocondensation and sulfur-based coupling, similar to methods in .
  • Thiophene incorporation (as in the target compound) may require specialized conditions compared to thiazole or chromene derivatives.

Table 3: Activity Profiles of Comparable Compounds

Compound Class Tested Activity Efficacy (MIC µg/mL) Reference
Target Compound (Inferred) Antimicrobial (potential) N/A N/A
Pyridin-2-ones () Not explicitly tested N/A
Thiazole derivatives () Antibacterial (E. coli, S. aureus), Antifungal (C. albicans) 8–32

Key Observations :

  • The phenylcarbamoyl group in the target compound could enhance binding to microbial enzymes, analogous to sulfamoyl moieties in .

Biological Activity

The compound 2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H21N3O3S2
  • Molecular Weight : 421.55 g/mol

Structural Features

The compound features:

  • A dihydropyridine core, which is known for its pharmacological properties.
  • A cyano group , which can enhance biological activity.
  • A thiophene ring , contributing to the compound's electronic properties.
  • A phenylcarbamoyl group , potentially influencing receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The key steps include:

  • Formation of the dihydropyridine ring through cyclization.
  • Introduction of the cyano and thiophene groups via nucleophilic substitution reactions.
  • Final acetic acid modification to yield the target compound.

Optimizing reaction conditions such as temperature and solvent choice is crucial for improving yield and purity.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes involved in metabolic pathways. Preliminary studies suggest potential agonistic or antagonistic effects on various biological targets.

Pharmacological Studies

Research indicates that this compound may exhibit:

  • Antioxidant Activity : Protects cells from oxidative stress, potentially reducing the risk of chronic diseases.
  • Anti-inflammatory Effects : Inhibits pathways involved in inflammation, which could be beneficial in treating inflammatory disorders.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential applications in infection control.

Case Studies and Research Findings

  • Study on Lipid Levels : A study involving a related compound showed significant reductions in LDL cholesterol and triglycerides, indicating potential cardiovascular benefits .
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives of similar compounds exhibited antibacterial activity against gram-positive bacteria .
  • Safety Profile : Clinical trials have reported an excellent safety profile for related compounds, with no severe adverse effects noted at therapeutic doses .

Data Summary

Biological ActivityObservationsReferences
AntioxidantSignificant protective effects against oxidative stress
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialEffective against gram-positive bacteria
Cardiovascular EffectsReduction in LDL cholesterol and triglycerides

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